3-(3-Fluoro-4-nitrophenyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. This specific derivative features a fluorine atom and a nitro group attached to a phenyl ring, contributing to its unique chemical properties and potential biological activities. Oxadiazoles are known for their diverse applications in pharmaceuticals and agrochemicals, making them significant in medicinal chemistry and materials science.
The compound can be classified under the category of heterocyclic compounds, specifically as a 1,2,4-oxadiazole. This classification is based on its structural features, which include the oxadiazole ring system. The presence of functional groups such as the nitro and fluoro substituents further categorizes it within the realm of substituted oxadiazoles, which are often explored for their biological activities.
Several synthetic routes have been developed for preparing 1,2,4-oxadiazole derivatives, including 3-(3-Fluoro-4-nitrophenyl)-1,2,4-oxadiazole. The most common methods involve:
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to maximize yield and purity. For example, microwave-assisted synthesis has been reported to enhance reaction efficiency by reducing time and improving yields .
The molecular structure of 3-(3-Fluoro-4-nitrophenyl)-1,2,4-oxadiazole includes:
3-(3-Fluoro-4-nitrophenyl)-1,2,4-oxadiazole can participate in various chemical reactions:
These reactions are significant in modifying the compound for potential therapeutic applications or enhancing its reactivity for further synthetic transformations.
The mechanism of action for compounds like 3-(3-Fluoro-4-nitrophenyl)-1,2,4-oxadiazole often involves interactions at the molecular level with biological targets such as enzymes or receptors. The presence of the nitro group may facilitate electron-withdrawing effects that enhance binding affinity to biological targets.
Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anti-cancer activity against various human cancer cell lines . The specific mechanism often involves inducing apoptosis or inhibiting cell proliferation through interference with cellular signaling pathways.
The applications of 3-(3-Fluoro-4-nitrophenyl)-1,2,4-oxadiazole extend into various fields:
Research continues to explore its efficacy in drug discovery and development processes, particularly in creating novel therapeutic agents targeting cancer and other diseases .
The systematic exploration of oxadiazole heterocycles began in 1884 when Tiemann and Krüger first synthesized the 1,2,4-oxadiazole ring system, initially classified as furo[ab1]diazole [1] [2]. This five-membered heterocycle contains one oxygen atom and two nitrogen atoms within its aromatic ring structure, existing in four possible isomeric forms. Among these isomers, 1,2,4-oxadiazole emerged as particularly significant due to its unique stability profile compared to the highly unstable 1,2,3-oxadiazole (which undergoes ring-opening to form diazomethanes) and the specialized applications of 1,2,5-oxadiazoles as high-energy density materials [1] [9]. The initial synthetic approach involved cyclization between amidoximes and acyl chlorides, though early methods suffered from low yields and purification challenges [1]. Modern synthetic methodologies have since evolved substantially, including:
These advances transformed 1,2,4-oxadiazoles from laboratory curiosities into versatile scaffolds for rational drug design, particularly valued for their metabolic stability and synthetic versatility.
The 1,2,4-oxadiazole isomer occupies a privileged position in medicinal chemistry due to its presence in clinically approved drugs and naturally occurring bioactive compounds. Unlike other oxadiazole isomers, 1,2,4-oxadiazoles occur naturally, exemplified by phidianidines A and B—cytotoxic indole alkaloids isolated from the sea slug Phidiana militaris in 2011 [1]. These compounds exhibit potent in vitro cytotoxicity against multiple human cancer cell lines (HeLa, CaCo-2) and modulate protein-tyrosine phosphatase 1B (PTP1B) and CXCR4 receptor activity [1]. Quisqualic acid, another naturally occurring 1,2,4-oxadiazole derivative from Quisqualis indica seeds, acts as a metabotropic glutamate receptor agonist with implications for neurological disorders [1].
Clinically, this heterocycle features in multiple therapeutic agents:
The isomer’s electronic asymmetry enables differential modulation of attached substituents, with stronger electron-withdrawing effects exerted through the C(5) position than C(3), facilitating tailored bioactivity [2].
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities, offering enhanced metabolic stability while preserving molecular geometry and electronic properties. This bioisosteric equivalence stems from:
These properties make 1,2,4-oxadiazoles particularly valuable when ester/amide groups demonstrate hydrolytic instability in vivo. For instance, in the antiretroviral drug Raltegravir®, the oxadiazole ring replaces a metabolically labile amide while maintaining binding affinity to HIV integrase [10]. In silico analyses of 1,2,4-oxadiazole derivatives confirm favorable drug-likeness parameters:
Table 1: Physicochemical Properties of Representative 1,2,4-Oxadiazoles
| Parameter | Ox1 Derivative | Miltefosine | Ideal Range |
|---|---|---|---|
| Molecular Weight | 257-326 g/mol | 407.57 g/mol | ≤500 g/mol |
| LogP | 1.91–3.12 | 2.56 | <5 |
| H-Bond Acceptors | ≤6 | 5 | ≤10 |
| H-Bond Donors | ≤2 | 0 | ≤5 |
| Topological PSA | 42–86 Ų | 97.88 Ų | <140 Ų |
| % Absorption | >80% | 76% | >70% |
The topological polar surface area (TPSA) values below 90Ų and moderate LogP profiles enable efficient membrane permeation, explaining the high oral bioavailability observed in drugs like Azilsartan medoxomil (angiotensin II receptor blocker) [3].
The therapeutic journey of 1,2,4-oxadiazoles spans eight decades of pharmaceutical innovation:
Table 2: Key 1,2,4-Oxadiazole Drugs and Their Therapeutic Applications
| Drug | Year Introduced | Therapeutic Category | Molecular Target |
|---|---|---|---|
| Oxolamine | 1960 | Antitussive | Cough reflex pathways |
| Prenoxdiazine | 1970s | Antitussive | Peripheral cough receptors |
| Butalamine | 1980s | Vasodilator | Vascular smooth muscle |
| Fasiplon | 1990s | Anxiolytic | GABA-A receptor complex |
| Pleconaril | 2002 | Antiviral | Picornavirus capsid |
| Ataluren | 2014 | Genetic disorder therapy | Nonsense mutation suppression |
| Opicapone | 2016 | Anti-Parkinson adjunct | Catechol-O-methyltransferase |
| Ozanimod | 2020 | Immunomodulator | Sphingosine-1-phosphate receptor |
Data synthesized from [1] [3] [5]
The doubling of research publications on 1,2,4-oxadiazole bioactivity over the past fifteen years reflects growing interest in their therapeutic potential [1]. Contemporary drug discovery programs increasingly exploit this scaffold for multifunctional agents targeting complex diseases like Alzheimer’s, where oxadiazole derivatives simultaneously inhibit acetylcholinesterase (AChE IC₅₀ = 0.00098–0.07920 µM), monoamine oxidase B, and oxidative stress pathways [8].
Strategic incorporation of nitro (-NO₂) and fluoro (-F) substituents on the 1,2,4-oxadiazole aryl ring system profoundly influences bioactivity through electronic, steric, and pharmacokinetic modifications:
In the specific case of 3-(3-Fluoro-4-nitrophenyl)-1,2,4-oxadiazole, the ortho-positioned electron-withdrawing groups create a polarized pharmacophore that enhances binding to enzymes like Leishmania infantum CYP51 (binding energy: -9.8 kcal/mol) [6]. Similarly, fluoronitro-substituted derivatives demonstrate potent anti-staphylococcal activity (MIC = 4–32 μg/mL) attributed to their ability to penetrate bacterial cell walls and disrupt essential enzymes [10].
Table 3: Comparative Bioactivity of Substituted 1,2,4-Oxadiazoles
| Substituent Pattern | Biological Activity | Potency Enhancement |
|---|---|---|
| 4-Nitrophenyl | Leishmanicidal | 18.7x selectivity vs. mammalian cells |
| 3-Fluoro-4-nitrophenyl | Anti-Leishmania / Antistaphylococcal | MIC 4 μg/mL against S. aureus |
| 2,4-Dichlorophenyl | Anticancer (HeLa cells) | IC₅₀ 0.78 μg/mL (vs. 3.125 μg/mL std) |
| 4-(Trifluoromethyl)phenyl | AChE Inhibition | IC₅₀ 0.00098 μM (125x > donepezil) |
| 3,4,5-Triethoxyphenyl | Tubulin polymerization inhibition | Anticancer activity at nanomolar range |
The synergistic electronic effect of meta-fluoro and para-nitro substituents creates a polarized aromatic system that enhances dipole-dipole interactions with target proteins while maintaining optimal lipophilicity for cellular penetration (LogP ≈ 2.5–3.0) [6] [9]. This strategic functionalization exemplifies contemporary structure-based design principles applied to 1,2,4-oxadiazole pharmacophores.
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8